![molecular formula C11H10BrNO2 B8113518 methyl 3-bromo-1-methyl-1H-indole-5-carboxylate](/img/structure/B8113518.png)
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Overview
Description
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-bromo-1-methyl-1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-bromo-1-methyl-1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Indole Derivatives
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate and its derivatives play a crucial role in the synthesis of various indole compounds. For instance, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives undergo reactions with N-bromosuccinimide to convert into tetrahydro, dihydro, and dehydro esters. These reactions involve bromine migration and yield complex brominated indole derivatives (Irikawa et al., 1989). Similarly, methyl indole-3-carboxylate treated with bromine results in methyl 5,6-dibromoindole-3-carboxylate, which serves as a building block for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Novel Synthesis Methods
Innovative methods for synthesizing 1-methyl-1H-indole-3-carboxylates have been reported, expanding the scope of applications for indole derivatives. A new method utilizing cross-dehydrogenative coupling for synthesizing 1-methyl-1H-indole-3-carboxylates showcases the potential for functionalizing the α carbon of iminium from tertiary amines, presenting a novel route for these compounds (Akbari & Faryabi, 2023).
Annulation and Heteropolycycle Formation
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate derivatives have been used in palladium-catalyzed intramolecular annulations, leading to the formation of gamma-carboline derivatives and heteropolycycles. These processes involve converting N-substituted 2-bromo-1H-indole-3-carboxaldehydes to corresponding tert-butylimines and subsequently to various gamma-carboline derivatives with additional fused rings (Zhang & Larock, 2003).
Conformational Constraints in Peptide Studies
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate derivatives, such as Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate, have been synthesized and utilized in peptide/peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while allowing for further derivatization (Horwell et al., 1994).
properties
IUPAC Name |
methyl 3-bromo-1-methylindole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHQTXRLNUGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.